Home > Products > Building Blocks P8770 > 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
2-(1-methyl-1H-pyrazol-5-yl)acetic acid - 1071814-44-2

2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Catalog Number: EVT-1682437
CAS Number: 1071814-44-2
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide

  • Compound Description: This compound is a versatile enaminonitrile used as a building block in the synthesis of various heterocyclic compounds []. It reacts with different binucleophiles to yield pyranones, pyridones, and coumarin derivatives.
  • Relevance: While not directly structurally similar to 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, this compound highlights the use of substituted pyrazoles as synthons for constructing diverse heterocyclic systems, showcasing their versatility in medicinal chemistry .

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of extracellular signal-regulated kinases ERK1/2, currently in early clinical development []. It targets the RAS/RAF/MEK/ERK signaling cascade, often dysregulated in cancers.
  • Relevance: This compound features a 1-methyl-1H-pyrazol-5-yl moiety directly attached to the core pyrimidine structure. This structural similarity to 2-(1-methyl-1H-pyrazol-5-yl)acetic acid highlights how modifications around the pyrazole core can lead to diverse biological activities .

2-(1-Phenyl-1H-pyrazol-5-yl)benzenesulfonamides

  • Compound Description: This class of compounds represents a novel set of pyrazole-benzenesulfonamides synthesized using C(α),N-phenylhydrazones as starting materials [].
  • Relevance: This group of compounds shares the core 1-phenyl-1H-pyrazol-5-yl structure with 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, differing in the substitution at the pyrazole's 5-position. This comparison emphasizes the importance of substituent modifications in exploring the structure-activity relationship of pyrazole-containing compounds .

2-(1-Phenyl-1H-pyrazol-5-yl)benzoic acids

  • Compound Description: These compounds, structurally similar to the benzenesulfonamides mentioned above, were synthesized using a similar approach with dilithiated C(α),N-phenylhydrazones and methyl hydrogen phthalate [].
  • Relevance: Sharing the 1-phenyl-1H-pyrazol-5-yl core with 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, these benzoic acid derivatives further highlight the versatility of pyrazole-based scaffolds in constructing diverse chemical libraries for medicinal chemistry explorations .

6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts

  • Compound Description: This complex molecule, featuring a thiazole moiety alongside the pyrazole ring, has been synthesized and its salts were investigated for potential pharmaceutical applications [].
  • Relevance: This compound showcases the incorporation of a 3-methyl-1H-pyrazol-5-yl group into a larger heterocyclic system. While more structurally complex than 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, it exemplifies how substituted pyrazoles serve as valuable building blocks in drug design, particularly when targeting biological processes involving carboxylic acid functionalities .

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to earlier analogs []. It exhibits promising anticancer activity and is being investigated for its therapeutic potential.
  • Relevance: This compound features a 1-methyl-1H-pyrazol-5-yl group directly attached to the benzamide core, similar to the positioning of this group in 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. The presence of this shared moiety highlights its potential as a pharmacophore in developing kinase inhibitors .

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: This compound is a novel N-pyrazolyl imine synthesized via a condensation reaction under ambient conditions [].
  • Relevance: Though structurally distinct from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, this compound underscores the continued interest in synthesizing and characterizing new pyrazole derivatives, particularly those containing imine functionalities, for various applications .

4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones

  • Compound Description: This group of compounds, synthesized via a green four-component condensation, involves incorporating a selenazole ring system onto a pyrazole scaffold [].
  • Relevance: While structurally distinct from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, this group highlights the exploration of diverse heterocyclic frameworks incorporating the 3-methyl-1H-pyrazol-5-yl moiety, which is also present in the main compound, emphasizing its versatility in constructing diverse chemical entities .

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist with potent antiplatelet activity, developed as a potential treatment for arterial thrombosis [, ].
  • Relevance: This compound shares a structurally similar core with 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, featuring the same 1-methyl-1H-pyrazol-5-yl group linked to a phenyl ring. This similarity highlights the impact of substituents on the phenyl ring and further modifications for achieving specific biological activities , .

2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

  • Compound Description: GDC-0032 is a potent and selective PI3K inhibitor currently under clinical evaluation for treating various cancers. It exhibits robust in vivo antitumor activity and improved pharmacological properties compared to earlier analogs []. Several polymorphs of GDC-0032 have been identified and investigated for their physicochemical properties and pharmaceutical applications [, ].
  • Relevance: This compound incorporates a 1H-pyrazol-1-yl moiety within its complex structure. While structurally different from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, it highlights the broad utility of pyrazole units in developing targeted cancer therapeutics, particularly those targeting kinase signaling pathways , , .

2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its Aminomethyl Derivatives

  • Compound Description: This series of 1,5-diarylpyrazole compounds were evaluated for their anti-inflammatory potential. Aminomethyl derivatives showed increased activity compared to the parent compound [].
  • Relevance: This group features a 1-phenyl-3-methyl-1H-pyrazol-5-yl moiety, closely resembling the core structure of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. The variations in substituents on the phenyl ring and the exploration of aminomethyl derivatives offer insights into potential structure-activity relationships related to anti-inflammatory activity within this class of compounds .

2-Chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl] Quinolines

  • Compound Description: This series of compounds was synthesized and found to exhibit moderate to good antibacterial and antifungal activities [].
  • Relevance: While not directly structurally related to 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, these quinoline derivatives demonstrate the incorporation of a substituted dihydropyrazole ring, highlighting the broader use of pyrazole derivatives in medicinal chemistry for targeting microbial infections .

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, specifically designed to target drug-resistant cancers with minimal activity against wild-type EGFR [].
  • Relevance: This compound features a 1-methyl-1H-pyrazol-4-yl group, a regioisomer of the 1-methyl-1H-pyrazol-5-yl moiety present in 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This structural similarity highlights the significance of even subtle positional changes within the pyrazole ring in influencing binding affinity and selectivity towards specific kinase targets .

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound represents an improved AKT inhibitor with enhanced potency and potential therapeutic benefits in cancer treatment [].
  • Relevance: This compound contains a 4-chloro-1-methyl-1H-pyrazol-5-yl substituent on the thiophene ring. While structurally different from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, it highlights the importance of exploring various substitutions on the pyrazole ring, in this case, a chlorine atom at the 4-position, in modulating the biological activity and potency of pyrazole-containing compounds .

N-(1-Methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide Derivatives

  • Compound Description: This series of novel pyrazole-benzamide derivatives incorporates a thiocyanato group into the pyrazole ring. Many of these compounds exhibit broad-spectrum fungicidal activities, with some showing higher efficacy compared to commercial fungicides [].
  • Relevance: While not directly containing the 2-(1-methyl-1H-pyrazol-5-yl)acetic acid structure, these derivatives highlight the importance of exploring modifications on related pyrazole scaffolds, particularly introducing functionalities like thiocyanato groups, for developing new fungicidal agents .
  • Compound Description: MIAM is a novel indole compound with potent anti-cancer activity against various cancer cell lines and in vivo models. It functions as a DNA intercalator and exhibits low toxicity [, ].
  • Relevance: Although not directly structurally related to 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, MIAM's mechanism of action as a DNA intercalator is noteworthy. Compounds featuring heterocyclic systems like pyrazoles can interact with DNA through various modes, including intercalation, which is crucial for their anti-cancer properties. Understanding the structural features that favor DNA intercalation in related compounds can guide the design of novel anti-cancer agents , .

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and investigated for its inhibitory potency against specific kinases, particularly those with a cysteine residue in their hinge region [].
  • Relevance: Featuring a 1-methyl-1H-pyrazol-4-yl group, this compound is a regioisomer of the 1-methyl-1H-pyrazol-5-yl group found in 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This structural similarity underscores the influence of even minor positional changes within the pyrazole ring on biological activity and selectivity, particularly in the context of kinase inhibition .

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These two novel heterocyclic systems were synthesized, incorporating both pyrazole and triazole rings within their structures [].
  • Relevance: Though structurally different from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, these compounds highlight the continued interest in exploring the combination of pyrazole rings with other heterocycles, such as triazoles, to create novel frameworks with potentially valuable biological activities .

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: This series of pyrazole amide derivatives was designed to target the tobacco mosaic virus (TMV) PC protein. Several compounds exhibited promising anti-TMV activity, with some showing higher potency than the reference compound ningnanmycin [].
  • Relevance: While not containing the 2-(1-methyl-1H-pyrazol-5-yl)acetic acid structure, these derivatives showcase the incorporation of a 3-methyl-1H-pyrazole-4-carboxamide moiety, highlighting the potential of pyrazole-containing structures for developing antiviral agents .

3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives

  • Compound Description: This series of benzoxazole-pyrazole derivatives was synthesized and evaluated for antitumor and antibacterial activities. Several compounds showed promising activity in both assays [].
  • Relevance: Although not containing the 2-(1-methyl-1H-pyrazol-5-yl)acetic acid structure directly, these derivatives highlight the exploration of combining pyrazoles with other heterocyclic systems, like benzoxazoles, for developing novel biologically active compounds. This approach underscores the versatility of pyrazole as a core structure in medicinal chemistry .

1,3-Dimethyl-1H-pyrazol-5-yl 3,7-Dichloroquinoline-8-carboxylate and Analogs

  • Compound Description: This series of compounds represents quinclorac derivatives designed to enhance herbicidal potency. Among them, 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) exhibited excellent inhibition against barnyard grass in greenhouse and field trials, with comparable efficacy to quinclorac but at lower application rates [].
  • Relevance: Although not directly structurally related to 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, this series incorporates a 1,3-dimethyl-1H-pyrazol-5-yl group into the quinclorac scaffold, highlighting the use of pyrazole derivatives in designing agrochemicals and exploring their potential in agricultural applications .

2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide Polymorphs

  • Compound Description: These are different crystalline forms of the PI3K inhibitor GDC-0032. These polymorphs may exhibit different physicochemical properties, such as solubility and stability, which can impact their pharmaceutical development [, ].
  • Relevance: While not directly structurally related to 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, the existence of different polymorphs for a compound containing a 1H-pyrazol-1-yl moiety highlights an important consideration in drug development. Polymorphism can influence the bioavailability and efficacy of pharmaceuticals, emphasizing the need for thorough characterization of solid-state forms for pyrazole-containing drug candidates , .

R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: These novel pyrazole-based heterocycles are linked to a sugar moiety. Some of them demonstrated moderate anti-diabetic activity in urinary glucose excretion tests [].
  • Relevance: While not containing the 2-(1-methyl-1H-pyrazol-5-yl)acetic acid structure, these compounds showcase the exploration of pyrazole derivatives linked to sugar moieties, expanding their potential applications in medicinal chemistry, particularly for targeting metabolic disorders like diabetes .

3-(3-Methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one Derivatives

  • Compound Description: This series of chromenone derivatives incorporating a 3-methyl-1-aryl-1H-pyrazol-5-yl moiety was synthesized via a one-pot, three-component reaction [].
  • Relevance: This group highlights the continued interest in combining the 3-methyl-1H-pyrazol-5-yl group, also present in 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, with other heterocyclic systems like chromenones, which are known for their diverse biological activities. This combination provides a starting point for exploring potential applications in medicinal chemistry and drug discovery .

5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole

  • Compound Description: This novel pyrazole derivative exhibits anti-inflammatory, analgesic, and vasorelaxant effects. It acts through the NO/cGMP pathway and calcium channels [].
  • Relevance: This compound, containing a 1-(2-fluorophenyl)-1H-pyrazol-4-yl group, highlights the importance of exploring pyrazole derivatives with different substitution patterns. Though structurally distinct from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, it showcases the potential of pyrazole-containing structures for developing new therapeutic agents for pain and inflammation .

Iridium(III) Complexes with (1H-pyrazol-5-yl)pyridine Derivatives

  • Compound Description: These complexes utilize (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands and exhibit high efficiency in green electroluminescence applications [].
  • Relevance: While not directly structurally similar to 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, these complexes highlight the versatility of pyrazole-containing ligands in coordination chemistry and materials science, demonstrating their potential beyond medicinal chemistry .

Amorphous-state 4-(2-chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate

  • Compound Description: This amorphous form of a pyrazole-containing compound exhibits improved physicochemical properties compared to its crystalline form, including enhanced solubility and stability, making it suitable for agricultural applications as a weed control agent [].
  • Relevance: This complex molecule, while structurally distinct from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, showcases the incorporation of multiple pyrazole units within its structure. This example highlights the diverse applications of pyrazole-containing compounds, extending beyond medicinal chemistry to areas like agrochemicals, and emphasizes the importance of exploring different solid-state forms for optimizing their properties .

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Compound Description: The crystal structure of this pyrazole-containing compound has been determined, providing insights into its molecular geometry and potential interactions [].
  • Relevance: Though structurally different from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, this compound exemplifies the importance of structural characterization for understanding the properties and potential applications of pyrazole-containing compounds. Determining crystal structures provides valuable information about their three-dimensional arrangements, which can be helpful in structure-based drug design and material science .
  • Compound Description: This group of compounds, synthesized via a multicomponent approach, features a triazolothiadiazine core fused with a pyrazole ring [].
  • Relevance: While structurally different from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, these compounds highlight the continued interest in constructing diverse heterocyclic systems incorporating pyrazole rings, further expanding the chemical space and potential applications of pyrazole-based compounds in medicinal chemistry .

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase. It exhibits promising antitumor activity in preclinical models, demonstrating high unbound target coverage and robust tumor growth inhibition [].
  • Relevance: Although structurally distinct from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, this compound features a 1-methyl-1H-pyrazol-4-yl group within its complex structure. The presence of this moiety, albeit in a different position compared to the main compound, highlights the broader use of pyrazole units in developing targeted cancer therapies, particularly those targeting receptor tyrosine kinases .

(E)-1-(benzo[d]thiazol-2-yl)-4-(hydroxy(2-hydroxyphenyl)methylene)-3-methyl-1H-pyrazol-5(4H)-one and its metal complexes

  • Compound Description: This compound and its nickel(II), palladium(II), platinum(IV), cadmium(II), rhodium(III), and zirconium(IV) complexes were synthesized and characterized. These complexes displayed greater antimicrobial activity compared to the ligand alone [].
  • Relevance: While structurally distinct from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, this research highlights the use of metal complexes with pyrazole-containing ligands for enhancing biological activities. This approach broadens the application of pyrazole derivatives in medicinal chemistry, particularly for developing new antimicrobial agents .

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

  • Compound Description: This series of compounds acts as positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5). Structure-activity relationship studies have identified key substituents that enhance their potency and binding affinity [].
  • Relevance: This group of compounds shares the core 1-phenyl-1H-pyrazol-5-yl structure with 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. While 2-(1-methyl-1H-pyrazol-5-yl)acetic acid features a methyl group at the 1-position of the pyrazole ring, these analogs possess a phenyl group at the same position. This comparison highlights how seemingly minor structural variations within the pyrazole scaffold can significantly impact target selectivity and biological activity .

3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones

  • Compound Description: This series of compounds was synthesized and showed insecticidal and fungicidal activities. Some compounds exhibited promising activity against specific insects and fungi [].
  • Relevance: While not directly containing the 2-(1-methyl-1H-pyrazol-5-yl)acetic acid structure, these derivatives highlight the potential of pyrazole-containing compounds in developing agricultural chemicals, particularly insecticides and fungicides. The presence of a pyrazole ring within their structure emphasizes the versatility of this scaffold in targeting diverse biological targets, extending its applications beyond traditional medicinal chemistry .

2-Cyano-N-(4-(1-methyl-1H-benzo(d)imidazo l-2-y l)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)Acetamide

  • Compound Description: This compound served as a key intermediate in the synthesis of various pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives [].
Overview

2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group and an acetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities, making them valuable in pharmaceutical research and development.

Source

The compound can be synthesized through various chemical methods, with literature indicating multiple synthetic routes that yield this compound effectively. The availability of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid in chemical databases such as PubChem highlights its relevance in research and industry.

Classification

2-(1-methyl-1H-pyrazol-5-yl)acetic acid belongs to the class of pyrazole derivatives, which are organic compounds containing a five-membered ring with two adjacent nitrogen atoms. This classification places it within a broader category of heterocyclic compounds that are extensively studied for their biological activities.

Synthesis Analysis

Methods

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. A common approach includes the reaction of methyl hydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring, followed by carboxylation to introduce the acetic acid group.

Technical Details

  1. Cyclocondensation Reaction: This step involves mixing methyl hydrazine with a diketone such as acetylacetone in the presence of an acid catalyst (e.g., hydrochloric acid). The reaction is usually conducted at elevated temperatures to facilitate ring formation.
  2. Carboxylation: The resulting pyrazole intermediate can be treated with carbon dioxide or a carboxylic acid derivative to introduce the acetic acid moiety. This reaction often requires specific conditions such as pressure or the use of catalysts to enhance yield.
Molecular Structure Analysis

Structure

The molecular structure of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid consists of a pyrazole ring with the following features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Methyl Group: A methyl substituent at position 1.
  • Acetic Acid Moiety: An acetic acid group attached at position 5.

Data

The molecular formula is C6H8N2O2C_6H_8N_2O_2, and its molecular weight is approximately 144.14 g/mol. The InChI representation is provided as follows:

InChI 1S C6H8N2O2 c1 4 9 3 6 10 8 5 4 7 h3H 1 2H3 H 9 10 H 8 7 \text{InChI 1S C6H8N2O2 c1 4 9 3 6 10 8 5 4 7 h3H 1 2H3 H 9 10 H 8 7 }
Chemical Reactions Analysis

Reactions

2-(1-methyl-1H-pyrazol-5-yl)acetic acid can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids.
  2. Reduction: Reduction reactions may convert the pyrazole ring into pyrazoline derivatives.
  3. Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the pyrazole ring, allowing for the introduction of different functional groups.

Technical Details

The specific conditions for these reactions vary based on the desired outcome and may include solvents such as ethanol or dimethyl sulfoxide, along with appropriate catalysts.

Mechanism of Action

Process

The mechanism of action for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with biological targets, which may include enzymes or receptors relevant to inflammation or cancer pathways. The exact mechanism can vary based on the specific biological context but generally involves binding to target proteins leading to modulation of their activity.

Data

Research indicates that pyrazole derivatives exhibit activity through inhibition of specific enzymes involved in inflammatory processes or by inducing apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point ranges from approximately 120°C to 125°C.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity.

Applications

Scientific Uses

2-(1-methyl-1H-pyrazol-5-yl)acetic acid has potential applications in various fields:

  • Medicinal Chemistry: Utilized in the design and synthesis of new therapeutic agents targeting inflammatory diseases and cancers.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Research continues into its efficacy and safety profiles for potential therapeutic applications, emphasizing its significance in drug discovery efforts.

Properties

CAS Number

1071814-44-2

Product Name

2-(1-methyl-1H-pyrazol-5-yl)acetic acid

IUPAC Name

2-(2-methylpyrazol-3-yl)acetic acid

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-8-5(2-3-7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)

InChI Key

BUEJONJMFDVIMZ-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)CC(=O)O

Canonical SMILES

CN1C(=CC=N1)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.